molecular formula C6H13O8P B1213624 2,5-Anhydromannitol 1-phosphate CAS No. 52011-52-6

2,5-Anhydromannitol 1-phosphate

Cat. No.: B1213624
CAS No.: 52011-52-6
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Anhydromannitol 1-phosphate (CAS: 52011-52-6) is a phosphorylated metabolite of the fructose analog 2,5-anhydro-D-mannitol, serving as a valuable tool for studying hepatic carbohydrate metabolism. Its primary research value lies in its role as a metabolic inhibitor; in isolated hepatocytes, 2,5-anhydro-D-mannitol is converted into this compound and its bisphosphate derivative, 2,5-anhydromannitol-1,6-P2 . These phosphorylated metabolites exert multiple effects on key enzymes. The bisphosphate form acts as a competitive inhibitor of fructose-1,6-bisphosphatase , while also activating pyruvate kinase and modulating phosphofructokinase-1 activity . This mechanism explains the compound's observed effects in research, including the inhibition of gluconeogenesis from specific substrates like lactate, pyruvate, and dihydroxyacetone , and the blockade of glucagon's ability to stimulate gluconeogenesis . Furthermore, studies using 31P-NMR spectroscopy have shown that this compound accumulation contributes to the inhibition of hormone-stimulated hepatic glycogenolysis, both by sequestering inorganic phosphate (Pi) and acting as a competitive inhibitor of phosphorylase a . As a result, this compound is a crucial research chemical for investigating the regulatory pathways of glycolysis, gluconeogenesis, and glycogenolysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966346
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-52-6
Record name 2,5-Anhydromannitol 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Interconversion of 2,5 Anhydromannitol Phosphates

Enzymatic Phosphorylation of 2,5-Anhydromannitol

The initial step in the intracellular metabolism of 2,5-anhydromannitol is its phosphorylation to 2,5-anhydromannitol 1-phosphate. This reaction is primarily carried out by two key hexose-phosphorylating enzymes: fructokinase and hexokinase. nih.gov

Fructokinase (EC 2.7.1.4) demonstrates the ability to phosphorylate 2,5-anhydromannitol. nih.gov In enzymatic assays, the phosphorylation of 2,5-anhydromannitol by fructokinase can be measured by quantifying the amount of ADP produced in a coupled assay system. nih.gov The procedure allows for the measurement of not only 2,5-anhydromannitol but also other fructose (B13574) analogs like 2,5-anhydroglucitol and 2,5-anhydrotalitol. nih.gov

Hexokinase (EC 2.7.1.1), a key enzyme in glucose metabolism, is also capable of phosphorylating 2,5-anhydromannitol. nih.govnih.gov Similar to the fructokinase-based assay, hexokinase activity on 2,5-anhydromannitol can be determined by measuring ADP formation. nih.gov The hexokinase-mediated reaction is not exclusive to 2,5-anhydromannitol, as the enzyme also acts on fructose and 2,5-anhydromannose. nih.gov

EnzymeSubstrate(s)Measurement Principle
Fructokinase Fructose, 2,5-Anhydromannitol, 2,5-Anhydroglucitol, 2,5-AnhydrotalitolMeasurement of ADP formed during phosphorylation. nih.gov
Hexokinase Fructose, 2,5-Anhydromannitol, 2,5-Anhydromannose, GlucoseMeasurement of ADP formed during phosphorylation. nih.gov

Formation of 2,5-Anhydromannitol 1,6-Bisphosphate

Following its initial phosphorylation, this compound can be further phosphorylated to form 2,5-anhydromannitol 1,6-bisphosphate.

The phosphorylation of this compound to 2,5-anhydromannitol 1,6-bisphosphate is catalyzed by phosphofructokinase-1 (PFK-1). nih.gov Research on rat liver PFK-1 has shown that while the rate of phosphorylation for 2,5-anhydromannitol-1-P is lower than that for its natural substrate, fructose-6-P, the reaction is notably stimulated by the allosteric activator fructose-2,6-bisphosphate. nih.gov Conversely, high concentrations of 2,5-anhydromannitol 1,6-bisphosphate, much like fructose 1,6-bisphosphate, can inhibit the activity of PFK-1, indicating a feedback regulation mechanism. nih.govnih.gov

Intracellular Accumulation and Turnover Dynamics of Anhydromannitol Phosphates

In cellular environments such as isolated rat hepatocytes and Ehrlich ascites tumor cells, 2,5-anhydromannitol is metabolized and its phosphorylated derivatives accumulate. nih.govnih.gov The intracellular concentrations of both the monophosphate and bisphosphate forms are directly proportional to the extracellular concentration of 2,5-anhydromannitol. nih.gov

The presence of gluconeogenic substrates tends to decrease the cellular levels of these phosphate (B84403) esters, whereas glucose does not have the same effect. nih.gov In Ehrlich ascites cells, the accumulation of 2,5-anhydromannitol mono- and bisphosphate leads to an inhibition of glycolysis. nih.govnih.gov However, this inhibition is transient; the phosphorylated metabolites are rapidly dephosphorylated when the cells are subsequently incubated in the presence of glucose. nih.govnih.gov This rapid turnover suggests a dynamic regulation of these metabolic analogs within the cell. The accumulation of these phosphorylated intermediates is also linked to a decrease in cellular ATP levels, which can act as a signal for metabolic stress. caymanchem.comnih.govnih.gov

Cell TypeMetabolites FormedEffect of Gluconeogenic SubstratesTurnover
Isolated Rat Hepatocytes 2,5-Anhydromannitol-1-P, 2,5-Anhydromannitol-1,6-P2Decreased cellular concentrations. nih.govDynamic, influences gluconeogenesis and glycolysis. nih.govpnas.org
Ehrlich Ascites Cells 2,5-Anhydromannitol mono- and bisphosphateNot specifiedRapid dephosphorylation in the presence of glucose. nih.govnih.gov

Involvement in Novel Anhydroglycolysis Pathways

Recent discoveries have shed light on a novel metabolic pathway termed "anhydroglycolysis," which utilizes anhydro-sugar phosphates. nih.gov While research has focused on 1,5-anhydromannitol-6-phosphate (AM6P), it provides a framework for how related compounds might be metabolized. In Escherichia coli, a glycyl radical enzyme, PflD, catalyzes the ring-opening of AM6P. nih.gov The resulting product, 1-deoxy-fructose-6-phosphate (DF6P), is then cleaved by aldolases (FsaA or FsaB) into glyceraldehyde-3-phosphate (G3P) and hydroxyacetone. nih.gov This pathway allows the bacterium to use 1,5-anhydromannitol for anaerobic growth. nih.gov Although this pathway directly involves the 1,5-anhydro isomer and its 6-phosphate derivative, it reveals a previously unknown route for the breakdown of anhydro-sugars, suggesting that analogous pathways could exist for other isomers like 2,5-anhydromannitol phosphates.

Modulation of Central Carbohydrate Metabolic Pathways

Effects on Glycolysis

While the net effect can be a stimulation of lactate (B86563) production, the metabolites of 2,5-anhydromannitol have complex interactions with key glycolytic enzymes. Rat liver phosphofructokinase-1 (PFK-1), a crucial regulatory enzyme in glycolysis, can phosphorylate 2,5-AM-1-P, albeit at a slower rate than its natural substrate, fructose-6-phosphate (B1210287). nih.gov The resulting product, 2,5-anhydromannitol-1,6-bisphosphate (2,5-AM-1,6-P2), acts as an activator of PFK-1. nih.gov However, at high concentrations, both fructose-1,6-bisphosphate and 2,5-AM-1,6-P2 can inhibit PFK-1. nih.gov

Conversely, pyruvate (B1213749) kinase, which catalyzes the final step of glycolysis, is stimulated by micromolar concentrations of 2,5-AM-1,6-P2, with a maximal activation similar to that of fructose-1,6-bisphosphate. nih.gov Furthermore, 2,5-AM-1-P itself is a more effective stimulator of pyruvate kinase than fructose-1-phosphate. nih.gov

EnzymeEffectorEffectApparent Kᵢ/Kₐ
Phosphofructokinase-1 (Rat Liver)2,5-Anhydromannitol-1,6-bisphosphateActivation-
Pyruvate Kinase (Rabbit Liver)2,5-Anhydromannitol 1,6-bisphosphateActivationKₐ = 9.5 +/- 0.9 µM nih.gov
Pyruvate Kinase (Rat Liver)2,5-Anhydromannitol-1-PStimulationMore effective than fructose-1-P nih.gov

Effects on Gluconeogenesis

2,5-Anhydromannitol and its phosphorylated derivatives are potent inhibitors of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. pnas.orgcaymanchem.com

In hepatocytes isolated from fasted rats, 2,5-anhydromannitol effectively inhibits gluconeogenesis from a variety of precursors, including lactate, pyruvate, alanine (B10760859), glycerol (B35011), and dihydroxyacetone. nih.govpnas.org The degree of inhibition is dependent on the substrate, with the concentration of 2,5-anhydromannitol required for 50% inhibition increasing in the order of lactate plus pyruvate < dihydroxyacetone < glycerol < sorbitol < fructose (B13574). pnas.org However, it does not affect glucose production from xylitol, which enters the pathway primarily as fructose 6-phosphate. pnas.org

The primary mechanism for this inhibition is the competitive inhibition of fructose 1,6-bisphosphatase by 2,5-anhydromannitol-1,6-bisphosphate. nih.gov

EnzymeInhibitorEffectApparent Kᵢ
Fructose 1,6-bisphosphatase (Rabbit Liver)2,5-Anhydromannitol 1,6-bisphosphateInhibitionKᵢ = 3.6 +/- 0.3 µM nih.gov
Fructose 1,6-bisphosphatase (Rat Liver)2,5-Anhydromannitol-1,6-bisphosphateCompetitive Inhibition-

Effects on Glycogenolysis

The breakdown of glycogen (B147801), a process known as glycogenolysis, is also significantly inhibited by the metabolic products of 2,5-anhydromannitol. nih.govnih.gov In hepatocytes from fed rats, 1 mM 2,5-anhydromannitol markedly inhibits glycogenolysis, both in the basal state and when stimulated by glucagon. nih.govnih.gov

The key enzyme in this pathway, glycogen phosphorylase, is directly inhibited by 2,5-Anhydromannitol 1-phosphate. nih.gov The apparent Ki for this inhibition is 0.66 +/- 0.09 mM. nih.gov Another study reported a Ki value of 2.4 mM for the inhibition of phosphorylase a by 2,5-anhydromannitol-1-phosphate. nih.gov This inhibition of glycogen phosphorylase is believed to be the primary reason for the observed decrease in glucose production from glycogen stores. nih.gov Furthermore, this compound has been shown to inhibit rat liver phosphoglucomutase with an apparent Ki of 2.8 +/- 0.2 mM. nih.gov

EnzymeInhibitorEffectApparent Kᵢ
Glycogen Phosphorylase (Rat Liver)This compoundInhibitionKᵢ = 0.66 +/- 0.09 mM nih.gov
Phosphorylase aThis compoundInhibitionKᵢ = 2.4 mM nih.gov
Phosphoglucomutase (Rat Liver)This compoundInhibitionKᵢ = 2.8 +/- 0.2 mM nih.gov

Inhibition of Hepatic Glycogen Breakdown

Research has demonstrated that this compound is a potent inhibitor of hepatic glycogenolysis, the process by which glycogen, the primary storage form of glucose in the liver, is broken down to release glucose into the bloodstream. nih.govnih.gov This inhibition occurs through the direct interaction of this compound with a key enzyme in the glycogenolytic cascade.

The primary target of this compound in this pathway is glycogen phosphorylase a, the active form of the enzyme that catalyzes the rate-limiting step in glycogenolysis. nih.govmdpi.com By binding to this enzyme, this compound effectively curtails its catalytic activity, thereby reducing the rate of glycogen breakdown. Studies in isolated rat hepatocytes have shown that treatment with 2,5-anhydro-D-mannitol leads to the intracellular accumulation of its phosphorylated form, this compound, to levels significant enough to cause this inhibition. nih.gov

EnzymeInhibitorKi Value (mM)Source
Phosphorylase aThis compound2.4 nih.gov
Rat liver glycogen phosphorylaseThis compound0.66 ± 0.09 nih.gov

Regulation of Fructose-2,6-Bisphosphate Homeostasis

The regulation of glycolysis and gluconeogenesis is intricately controlled by the allosteric effector fructose-2,6-bisphosphate (F-2,6-BP). youtube.comyoutube.com This molecule acts as a potent activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a key regulatory enzyme in gluconeogenesis. wikipedia.orgnih.govmdpi.com The cellular concentration of F-2,6-BP is, in turn, regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). youtube.com

While direct studies on the effect of this compound on the synthesis and degradation of fructose-2,6-bisphosphate are not extensively detailed in the provided context, the broader implications of its precursor, 2,5-anhydro-D-mannitol, on related enzymes suggest an indirect influence. The precursor, 2,5-anhydro-D-mannitol, can be further phosphorylated to 2,5-anhydro-D-mannitol 1,6-bisphosphate. nih.gov This bisphosphate analog has been shown to inhibit rabbit liver fructose 1,6-bisphosphatase with an apparent Ki of 3.6 +/- 0.3 microM. nih.gov This inhibition of a key gluconeogenic enzyme would be expected to favor glycolysis, a metabolic state that is also promoted by high levels of fructose-2,6-bisphosphate.

Enzymatic Specificity, Kinetic Modulation, and Mechanistic Insights

Phosphofructokinase-1 (PFK-1) Interactions

2,5-Anhydromannitol 1-phosphate and its bisphosphate counterpart display a multifaceted relationship with phosphofructokinase-1, acting as a substrate, an allosteric modulator, and an inhibitor, thereby intricately influencing the enzyme's activity.

Substrate Properties of this compound

Rat liver phosphofructokinase-1 can phosphorylate this compound. However, the rate of this phosphorylation is lower than that of the natural substrate, fructose (B13574) 6-phosphate. The enzymatic conversion of this compound is notably enhanced by the presence of fructose 2,6-bisphosphate, a potent allosteric activator of PFK-1. nih.gov

Allosteric Modulation by 2,5-Anhydromannitol 1,6-Bisphosphate

2,5-Anhydromannitol 1,6-bisphosphate functions as an allosteric activator of PFK-1. Its effectiveness in activating the enzyme is greater than that of fructose 1,6-bisphosphate but significantly less than that of fructose 2,6-bisphosphate. nih.gov This modulation plays a crucial role in the regulation of the glycolytic pathway.

Bisphosphate CompoundRelative Activation of PFK-1 at 1 mM Fructose 6-Phosphate
Fructose 2,6-bisphosphate+++
2,5-Anhydromannitol 1,6-bisphosphate++
Fructose 1,6-bisphosphate+
2,5-Anhydroglucitol 1,6-bisphosphate+/-

Competitive Inhibition Mechanisms

At high concentrations, 2,5-anhydromannitol 1,6-bisphosphate, similar to fructose 1,6-bisphosphate, can act as an inhibitor of phosphofructokinase-1. nih.gov This inhibitory effect contributes to the complex regulation of glycolysis, preventing excessive flux through the pathway. The precise mechanism of this inhibition involves competition with the substrate at the active site.

Inhibition Kinetics by 2,5-Anhydromannitol 1,6-Bisphosphate

InhibitorEnzymeType of Inhibition
2,5-Anhydromannitol 1,6-bisphosphateRat Liver Fructose 1,6-BisphosphataseCompetitive

Pyruvate (B1213749) Kinase Interactions

Both the monophosphate and bisphosphate derivatives of 2,5-anhydromannitol have been shown to stimulate the activity of pyruvate kinase, a critical enzyme in the final step of glycolysis. Rat liver pyruvate kinase is stimulated by micromolar concentrations of 2,5-anhydromannitol 1,6-bisphosphate, achieving a maximal activation that is comparable to that of fructose 1,6-bisphosphate. nih.gov Furthermore, this compound is a more effective stimulator of pyruvate kinase than fructose 1-phosphate. nih.gov In studies with human liver pyruvate kinase, 2,5-anhydro-D-mannitol-1,6-bisphosphate has been shown to mimic the binding and allosteric responses of the natural activator, fructose-1,6-bisphosphate. nih.gov

Interestingly, the activation of pyruvate kinase by these compounds can be influenced by the hormonal state. In hepatocytes treated with glucagon, the affinity of pyruvate kinase for 2,5-anhydromannitol 1,6-bisphosphate is diminished, and the enzyme is no longer stimulated by this compound. nih.gov

ActivatorEnzymeEffectNotes
2,5-Anhydromannitol 1,6-bisphosphateRat Liver Pyruvate KinaseStimulationMaximal activation is the same as for fructose 1,6-bisphosphate.
This compoundRat Liver Pyruvate KinaseStimulationMore effective than fructose 1-phosphate.
2,5-Anhydro-D-mannitol-1,6-bisphosphateHuman Liver Pyruvate KinaseAllosteric ActivationMimics the binding and allosteric responses of fructose 1,6-bisphosphate.

Activation Profiles by this compound

This compound has been identified as an effective activator of rat liver pyruvate kinase. Research indicates that this monophosphorylated analogue stimulates the enzyme more effectively than fructose 1-phosphate nih.gov. In hepatocytes treated with glucagon, however, the resulting phosphorylated form of pyruvate kinase is not stimulated by this compound, highlighting a change in the enzyme's regulatory responsiveness nih.gov. This suggests that the phosphorylation state of pyruvate kinase, governed by hormonal signals, dictates its sensitivity to this allosteric activator.

Activation Profiles by 2,5-Anhydromannitol 1,6-Bisphosphate

The bisphosphorylated form, 2,5-Anhydromannitol 1,6-bisphosphate, is a potent allosteric activator of pyruvate kinase. It stimulates rat liver pyruvate kinase at micromolar concentrations, achieving a maximal activation level comparable to that of the natural allosteric activator, fructose 1,6-bisphosphate nih.gov. Studies on rabbit liver pyruvate kinase determined an apparent activation constant (Kα) of 9.5 ± 0.9 µM nih.gov. Further investigations have shown that 2,5-Anhydromannitol 1,6-bisphosphate is the only tested analogue of fructose 1,6-bisphosphate that binds to human liver pyruvate kinase with a similarly high affinity nih.gov. In contrast, another analogue, 2,5-anhydro-D-glucitol 1,6-bisphosphate, is only a weak activator nih.govmedchemexpress.com.

Activation of Pyruvate Kinase by 2,5-Anhydromannitol Esters
CompoundEnzyme SourceKinetic Parameter (Kα)Notes
2,5-Anhydromannitol 1,6-BisphosphateRabbit Liver9.5 ± 0.9 µMPotent activator with maximal activation similar to Fructose 1,6-bisphosphate. nih.govnih.gov
This compoundRat LiverN/AEffective activator, more so than Fructose 1-phosphate. nih.gov

Modulation of Hormonal Regulation on Pyruvate Kinase Activity

The regulatory effects of 2,5-Anhydromannitol and its phosphorylated derivatives intersect with the hormonal control of pyruvate kinase, particularly by glucagon. Glucagon, via a cAMP-dependent pathway, leads to the phosphorylation and subsequent inhibition of the L-type (liver) isozyme of pyruvate kinase ditki.comyoutube.com.

Glycogen (B147801) Phosphorylase Inhibition by this compound

This compound acts as an inhibitor of rat liver glycogen phosphorylase, the enzyme responsible for glycogenolysis. Kinetic studies have determined an apparent inhibition constant (Ki) of 0.66 ± 0.09 mM for this interaction nih.gov. Another study reported a Ki value of 2.4 mM for the inhibition of phosphorylase a dntb.gov.ua. In contrast, the bisphosphorylated form, 2,5-Anhydromannitol 1,6-bisphosphate, has little effect on the enzyme's activity nih.gov. The accumulation of this compound in treated hepatocytes suggests that the inhibition of glycogen phosphorylase is a key mechanism behind the observed decrease in glucose production from glycogen dntb.gov.ua.

Phosphoglucomutase Inhibition by this compound

Phosphoglucomutase, which catalyzes the interconversion of glucose 1-phosphate and glucose 6-phosphate, is another target of this compound. The compound inhibits rat liver phosphoglucomutase with an apparent Ki of 2.8 ± 0.2 mM nih.gov. Interestingly, the bisphosphate derivative, 2,5-Anhydromannitol 1,6-bisphosphate, does not inhibit the enzyme but can serve as an alternative activator, with an apparent activation constant (Kα) of 7.0 ± 0.5 µM nih.gov.

Inhibition of Glycogenolytic Enzymes by this compound
EnzymeEnzyme SourceInhibitorKinetic Parameter (Ki)
Glycogen PhosphorylaseRat LiverThis compound0.66 ± 0.09 mM nih.gov / 2.4 mM dntb.gov.ua
PhosphoglucomutaseRat LiverThis compound2.8 ± 0.2 mM nih.gov

Aldolase-Mediated Cleavage of 1,5-Anhydromannitol-6-Phosphate

Information regarding the specific enzymatic cleavage of 1,5-Anhydromannitol-6-phosphate by aldolase (B8822740) was not available in the reviewed literature.

Mannitol-1-Phosphate Dehydrogenase (MtlD) Activity in Microbial Metabolism

Mannitol-1-phosphate dehydrogenase (MtlD) is a crucial enzyme in the mannitol metabolism of many bacteria bioinformatics.ccresearchgate.net. It catalyzes the NADH-dependent conversion of fructose 6-phosphate to mannitol 1-phosphate, the first step in mannitol biosynthesis nih.govfrontiersin.org. This pathway is significant for bacterial adaptation and survival under various stress conditions.

In many bacteria, the mannitol operon includes the mtlD gene, which codes for this enzyme researchgate.netnih.gov. The produced mannitol can act as a compatible solute, helping microorganisms cope with osmotic stress bioinformatics.ccnih.govasm.org. For instance, in Acinetobacter baylyi, MtlD is essential for the de novo synthesis of mannitol in response to high salinity nih.gov. In pathogenic bacteria such as Staphylococcus aureus, MtlD activity is linked to tolerance of pH, high-salt, and oxidative stress, and is essential for bacterial survival during infection asm.org. Mannitol is known to be a scavenger of reactive oxygen species (ROS), and its production via MtlD can help pathogenic fungi and bacteria defend against host-generated oxidative bursts asm.orgfrontiersin.org.

The MtlD enzyme facilitates the interconversion of fructose-6-phosphate (B1210287) and mannitol-1-phosphate, linking the mannitol pathway to glycolysis researchgate.net. In some bacteria, MtlD is a bifunctional enzyme that also possesses a phosphatase domain, allowing it to catalyze the subsequent dephosphorylation of mannitol 1-phosphate to mannitol nih.gov. Due to its central role in stress adaptation and virulence, MtlD is being investigated as a potential target for the development of new antimicrobial strategies asm.orgresearchgate.net.

Information regarding the inhibition of sucrose synthetase by this compound is not available in the currently indexed scientific literature.

The existing body of research on 2,5-Anhydromannitol and its phosphorylated derivatives, such as this compound and 2,5-Anhydromannitol 1,6-bisphosphate, primarily focuses on their roles and effects within mammalian metabolic pathways. Specifically, studies have investigated their influence on glycolysis and gluconeogenesis in hepatocytes.

Conversely, literature concerning the enzyme sucrose synthetase is predominantly centered on its function in plant metabolism, particularly in the context of sucrose synthesis and cleavage. While various inhibitors of sucrose synthetase have been identified and studied, this compound is not mentioned among them in the available scientific literature.

Therefore, it is not possible to provide an article detailing the enzymatic specificity, kinetic modulation, and mechanistic insights of this compound as an inhibitor of sucrose synthetase. This specific area of biochemistry appears to be unresearched or at least not documented in accessible scientific publications.

Cellular and Systemic Biochemical Responses

Impact on Intracellular Phosphate (B84403) Homeostasis

The formation of 2,5-Anhydromannitol 1-phosphate is a critical event that directly impacts intracellular phosphate homeostasis. The primary mechanism is the effective "trapping" of inorganic phosphate (Pi). In isolated rat hepatocytes, 2,5-anhydromannitol is readily converted to 2,5-AM-1-P and its further phosphorylated form, 2,5-anhydromannitol-1,6-bisphosphate (2,5-AM-1,6-P2). nih.gov This phosphorylation process consumes intracellular phosphate, sequestering it into these synthetic, metabolically resistant analogs.

This sequestration leads to a significant decrease in the available cytosolic phosphate pool. nih.gov Studies have demonstrated that the administration of 2,5-anhydromannitol leads to a notable reduction in hepatic inorganic phosphate. nih.gov This depletion of a crucial cellular resource has profound downstream effects on various metabolic processes that are dependent on a ready supply of inorganic phosphate. The cellular concentrations of the monophosphate and bisphosphate forms are proportional to the concentration of the parent compound, 2,5-anhydromannitol. nih.gov

Effects on Cellular Adenosine (B11128) Triphosphate (ATP) Levels

A direct and significant consequence of intracellular phosphate sequestration by 2,5-anhydromannitol phosphorylation is the depletion of cellular adenosine triphosphate (ATP). nih.govcaymanchem.com The synthesis of ATP through oxidative phosphorylation and glycolysis is critically dependent on the availability of inorganic phosphate. The trapping of phosphate as 2,5-AM-1-P and its bisphosphate derivative disrupts the normal flux of phosphate, thereby hindering ATP synthesis.

Research has consistently shown that exposure of hepatocytes to 2,5-anhydromannitol results in a substantial decrease in cellular ATP levels. nih.govcaymanchem.com This reduction in the cell's primary energy currency is a key factor in the subsequent metabolic disturbances observed. The decrease in hepatic ATP has been directly linked to the phosphorylation of 2,5-anhydromannitol, and this effect can be prevented by phosphate loading, which replenishes the depleted inorganic phosphate pool. nih.gov

Alterations in Intracellular Cation Concentrations

The metabolic stress induced by the formation of this compound and the subsequent depletion of ATP extends to altering intracellular cation concentrations, most notably calcium (Ca2+). In isolated hepatocytes, the administration of 2,5-anhydromannitol has been shown to cause a marked and rapid elevation of intracellular calcium. nih.gov

This increase in cytosolic calcium is not dependent on the influx of extracellular calcium but rather results from the release of calcium from intracellular stores. nih.gov The depletion of these internal calcium reservoirs suggests a disruption in the normal mechanisms of calcium sequestration and release, which are often ATP-dependent processes. This alteration in calcium signaling may play a role in transmitting information about the compromised energetic state of the hepatocyte to the nervous system. nih.gov

Hepatic Metabolic Signaling Pathway Perturbations

The formation of this compound and its bisphosphate counterpart profoundly perturbs hepatic metabolic signaling pathways, primarily by inhibiting gluconeogenesis and stimulating glycolysis. nih.govpnas.org These effects are mediated through the allosteric regulation of key enzymes in these pathways.

Stimulation of Glycolysis: Conversely, the phosphorylated derivatives of 2,5-anhydromannitol stimulate glycolysis. This compound is a more effective stimulator of pyruvate (B1213749) kinase than fructose-1-phosphate. nih.gov Furthermore, 2,5-anhydromannitol-1,6-bisphosphate can activate phosphofructokinase-1, a critical control point in glycolysis. nih.gov This dual effect of inhibiting gluconeogenesis while promoting glycolysis leads to a significant shift in hepatic glucose metabolism.

Table 1: Effects of 2,5-Anhydromannitol and its Phosphorylated Derivatives on Hepatic Enzymes

Enzyme Metabolite Effect Pathway Affected
Fructose-1,6-bisphosphatase 2,5-Anhydromannitol-1,6-bisphosphate Competitive Inhibition Gluconeogenesis
Pyruvate Kinase This compound Stimulation Glycolysis
Pyruvate Kinase 2,5-Anhydromannitol-1,6-bisphosphate Stimulation Glycolysis
Phosphofructokinase-1 2,5-Anhydromannitol-1,6-bisphosphate Activation Glycolysis

Structural Biology and Molecular Recognition Principles

Conformational Analysis of Anhydromannitol Phosphates in Biological Contexts

2,5-Anhydromannitol is a fructose (B13574) analog that can be phosphorylated in biological systems to form 2,5-Anhydromannitol 1-phosphate (2,5-AM-1-P) and 2,5-Anhydromannitol 1,6-bisphosphate (2,5-AM-1,6-P2). nih.gov The conformation of the five-membered furanose ring in these molecules is a key determinant of their biological activity.

In a study on 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, a derivative of 2,5-anhydromannitol, the conformation of the five-membered ring was determined to be an E5 envelope form. nih.gov This specific puckering of the ring, along with the disposition of the hydroxymethyl groups, influences how these molecules fit into the active sites of enzymes. nih.gov The conformation of these analogs can differ from that of the natural substrate, fructose-6-phosphate (B1210287) or fructose-1,6-bisphosphate, leading to altered binding affinities and inhibitory or activating effects on enzymes.

The biological context, such as the specific enzyme or transporter it interacts with, can influence the adopted conformation of the anhydromannitol phosphate (B84403). These conformational nuances are critical for understanding the molecular basis of their effects on carbohydrate metabolism.

Crystallographic Studies of Enzyme-Anhydromannitol Phosphate Complexes

X-ray crystallography has been instrumental in visualizing the interactions between anhydromannitol phosphates and their target enzymes at an atomic level. These studies provide a static yet detailed picture of the binding mode and the conformational changes induced in both the ligand and the protein.

A notable example is the study of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The crystal structure of FBPase complexed with its product fructose 6-phosphate, the allosteric inhibitor AMP, and a magnesium ion has been solved. nih.gov While a crystal structure with this compound is not explicitly detailed in the provided results, the existing structures of FBPase with its natural ligands provide a framework for understanding how analogs like 2,5-AM-1-P and its bisphosphate counterpart might bind. nih.gov It is known that 2,5-anhydromannitol-1,6-bisphosphate competitively inhibits rat liver fructose 1,6-bisphosphatase. nih.gov This competitive inhibition suggests that it binds to the same active site as the substrate, fructose-1,6-bisphosphate.

Crystallographic data can reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern the recognition of these analogs by the enzyme's active site. Such information is invaluable for the rational design of more potent and specific inhibitors or modulators of enzyme activity.

Utilization as Structural Probes for Enzyme Active Site Elucidation

Due to their structural similarity to natural sugars, 2,5-anhydromannitol and its phosphorylated derivatives serve as effective structural probes for investigating the active sites of enzymes involved in carbohydrate metabolism. nih.govnih.gov By observing how these analogs bind and affect enzyme activity, researchers can infer the structural and chemical requirements for substrate recognition and catalysis.

For instance, this compound and its bisphosphate derivative have been used to probe the active sites of enzymes like phosphofructokinase-1 and pyruvate (B1213749) kinase. nih.gov Studies have shown that 2,5-anhydromannitol-1-P can be phosphorylated by phosphofructokinase-1, and 2,5-anhydromannitol-1,6-P2 can activate pyruvate kinase. nih.gov The varying effectiveness of these analogs compared to their natural counterparts (fructose-6-phosphate and fructose-1,6-bisphosphate) provides insights into the specific interactions within the active site that are crucial for binding and catalysis. nih.gov

The use of these probes helps in mapping the active site, identifying key amino acid residues involved in binding and catalysis, and understanding the conformational changes the enzyme undergoes during its catalytic cycle. nih.gov This knowledge is fundamental to understanding enzyme mechanisms and for the development of targeted therapeutic agents.

Computational Modeling of Ligand-Transporter Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the dynamic interactions between ligands like this compound and transporter proteins. nih.govnih.gov These techniques complement experimental data by providing insights into the binding process at a molecular level and predicting binding affinities.

Molecular docking studies have been employed to predict the binding poses of 2,5-anhydromannitol derivatives within the binding pocket of the GLUT5 fructose transporter. nih.gov These studies help in identifying potential hydrogen bonds and other key interactions that stabilize the ligand-transporter complex. nih.gov

Following docking, molecular dynamics simulations can be used to explore the conformational flexibility of both the ligand and the transporter, providing a more dynamic picture of the binding event. nih.govnih.gov MD simulations can reveal how the transporter changes its conformation to accommodate the ligand and can be used to calculate the binding free energy, offering a quantitative measure of the binding affinity. nih.gov These computational approaches are crucial for the rational design of novel fructose mimics with improved affinity and selectivity for specific transporters like GLUT5, which is a target in cancer research. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )PubChem CID
This compoundC6H13O8P244.14189134
2,5-Anhydro-D-mannitolC6H12O5164.1641107-82-8
Fructose 1,6-bisphosphateC6H14O12P2340.11610267
Fructose 6-phosphateC6H13O9P260.14155

Advanced Analytical Methodologies in 2,5 Anhydromannitol Phosphate Research

High-Performance Anion Exchange Chromatography-Mass Spectrometry (HPAEC-MS) for Qualitative and Quantitative Analysis

High-Performance Anion Exchange Chromatography coupled with Mass Spectrometry (HPAEC-MS) stands as a powerful tool for the analysis of phosphorylated sugars like 2,5-AM-1-P. researchgate.netresearchgate.net This technique is particularly advantageous due to the high hydrophilicity of such compounds, which results in poor retention on traditional reversed-phase columns. shodexhplc.com

Qualitative Analysis: HPAEC effectively separates 2,5-AM-1-P from other monosaccharides and their phosphorylated isomers based on the negative charge of the phosphate (B84403) group. researchgate.netnih.gov The subsequent online coupling with mass spectrometry provides definitive identification. The mass spectrometer detects the specific mass-to-charge ratio (m/z) of the deprotonated molecule, confirming the presence of 2,5-AM-1-P. Tandem mass spectrometry (MS/MS) can be further employed to generate characteristic fragmentation patterns, offering an additional layer of structural confirmation. nih.govnih.gov To make the eluent from HPAEC compatible with the mass spectrometer, an ion suppressor is often used to remove nonvolatile salts. nih.gov

Quantitative Analysis: For quantitative measurements, HPAEC can be coupled with pulsed amperometric detection (PAD) or mass spectrometry operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. shodexhplc.comnih.gov PAD offers high sensitivity for underivatized carbohydrates, while MS-based methods provide exceptional specificity and low detection limits. researchgate.netnih.gov Calibration curves are constructed using standards of known concentrations to accurately determine the amount of 2,5-AM-1-P in a sample. nih.gov The use of an internal standard can further enhance the accuracy and precision of the quantification. researchgate.net

Table 1: HPAEC-MS Parameters for Phosphorylated Saccharide Analysis

Parameter Description Typical Values/Conditions
Column Stationary phase designed for anion exchange of carbohydrates. Polymer-based quaternary ammonium (B1175870) or amino group columns (e.g., ShodexTM HILICpakTM VT-50 2D, Dionex CarboPAC PA1). researchgate.netshodexhplc.com
Mobile Phase Aqueous buffer, often with an organic modifier, to elute analytes. Gradients of sodium hydroxide (B78521), sodium carbonate, or ammonium formate (B1220265) in water/acetonitrile. researchgate.netshodexhplc.com
Detection Method for identifying and quantifying the eluted compounds. Mass Spectrometry (ESI-MS, MS/MS), Pulsed Amperometric Detection (PAD). researchgate.netnih.gov
Ion Suppression Device to remove interfering ions from the eluent before MS analysis. Anion self-regenerating suppressor. researchgate.net
MS Mode Mass spectrometry operational mode for data acquisition. Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. shodexhplc.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules and for tracing metabolic pathways. nih.govnih.gov

Metabolic Tracing: By using isotopically labeled precursors, such as 13C-labeled glucose, NMR can be used to follow the metabolic fate of these labels into various metabolites, including phosphorylated intermediates. nih.gov While direct tracing of 2,5-AM-1-P metabolism would require a labeled version of the compound, the principles of metabolic flux analysis using NMR are well-established. This approach allows researchers to understand how 2,5-AM-1-P might interact with and influence metabolic pathways. nih.gov

Table 2: Key NMR Parameters for Structural Analysis of 2,5-Anhydromannitol 1-Phosphate

Parameter Information Provided Relevance to 2,5-AM-1-P
Chemical Shift (δ) Electronic environment of a nucleus. Distinguishes different protons and carbons in the furanose ring and phosphate group. nih.gov
Coupling Constant (J) Connectivity between adjacent nuclei. Confirms the bonding arrangement within the molecule. researchgate.net
Nuclear Overhauser Effect (NOE) Proximity of nuclei in space (through-space). Provides information about the 3D conformation of the molecule. mdpi.com
1D NMR (1H, 13C, 31P) Provides a fundamental spectrum of the molecule. 31P NMR is particularly useful for analyzing the phosphate group. nih.gov
2D NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei. Establishes the complete covalent structure and assigns all resonances. core.ac.uk

Enzymatic Coupled Assays for Detection and Reaction Monitoring

Enzymatic coupled assays offer a highly specific and sensitive method for detecting and quantifying 2,5-AM-1-P by linking its presence to a measurable enzymatic reaction. nih.govresearchgate.net

Detection: A common approach involves a series of coupled enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to a change in absorbance or fluorescence that can be measured spectrophotometrically. nih.govresearchgate.net For instance, the phosphorylation of 2,5-anhydromannitol to 2,5-AM-1-P can be coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. nih.gov This method relies on the specificity of the enzymes used, such as hexokinase or fructokinase, for the substrate. nih.gov

Reaction Monitoring: These assays are also invaluable for monitoring the progress of reactions involving 2,5-AM-1-P in real-time. quora.comquora.com By continuously measuring the change in the reporter molecule (e.g., NADH), the rate of the enzymatic reaction can be determined. researchgate.net This is crucial for studying enzyme kinetics and understanding how 2,5-AM-1-P may act as a substrate or inhibitor of specific enzymes. The assay conditions, such as pH and substrate concentrations, must be carefully optimized to ensure that the reaction being measured is the rate-limiting step. researchgate.net

Chromatographic Techniques for Separation and Characterization

Besides HPAEC, other chromatographic techniques are employed for the separation and characterization of 2,5-AM-1-P and related compounds.

Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates molecules based on their size. It can be used as a purification step to separate phosphorylated mannans from other components in a mixture. nih.gov

Affinity Chromatography: This method utilizes the specific binding affinity between a molecule and a stationary phase. For instance, mannan-binding lectins immobilized on a column can be used to selectively capture and purify mannan-containing molecules. researchgate.net

Mixed-Mode Chromatography (MMC): MMC columns contain both reversed-phase and ion-exchange functionalities, offering a unique selectivity for separating highly polar and charged compounds like dialkyl phosphates. nih.gov This technique can provide improved retention and peak shapes for such analytes compared to traditional reversed-phase chromatography. nih.gov

Chemical and Chemoenzymatic Synthesis in Research Applications

Laboratory Synthesis of 2,5-Anhydromannitol and its Phosphorylated Derivatives

The laboratory synthesis of 2,5-anhydromannitol and its phosphorylated forms is fundamental to their application in research. While 2,5-anhydromannitol itself can be synthesized through various chemical routes, its phosphorylation to yield 2,5-anhydromannitol 1-phosphate and other phosphorylated derivatives requires specific strategies.

In biological systems, such as in isolated rat hepatocytes, 2,5-anhydromannitol is readily converted to this compound and subsequently to 2,5-anhydromannitol 1,6-bisphosphate. nih.gov This intracellular conversion highlights the recognition of 2,5-anhydromannitol by cellular kinases.

A chemical synthesis approach has been reported for a related diphosphate (B83284) derivative, starting from neokestose-1,6-di-phosphate extracted from commercial banana fruit. researchgate.net In this method, treatment with sodium borohydride (B1222165) (NaBH₄) in ammonium (B1175870) hydroxide (B78521) (NH₄OH) for 18 hours converts the starting material into a 2,5-anhydro derivative. researchgate.net While this specific protocol yields a di-phosphate, it illustrates a chemical strategy for creating the anhydro-mannitol backbone and introducing phosphate (B84403) groups.

The synthesis of various glycosidic derivatives of 2,5-anhydromannitol has also been extensively explored. For instance, a range of 2,5-anhydro-D-mannitol glycosides, including glucopyranosyl, idopyranosyl, and maltopyranosyl derivatives, have been synthesized, along with their poly-O-sulfated counterparts, for structure-activity relationship studies. nih.gov

Table 1: Examples of Synthesized 2,5-Anhydromannitol Derivatives

Starting MaterialReagents/MethodProductReference
2,5-Anhydro-D-mannitolIsolated rat hepatocytesThis compound, 2,5-Anhydromannitol 1,6-bisphosphate nih.gov
Neokestose-1,6-di-phosphateNaBH₄ in NH₄OH2,5-Anhydro di-(hydrido) di-phosphate di-hydrate mannitol researchgate.net
2,5-Anhydro-D-mannitolVarious glycosylation and sulfation reagentsPoly-O-sulfated glycosides of 2,5-anhydro-D-mannitol nih.gov

This table is interactive. Click on the headers to sort the data.

Enzymatic Approaches for Stereoselective Anhydromannitol Phosphate Production

Enzymatic methods offer a high degree of stereoselectivity in the synthesis of phosphorylated carbohydrates, including derivatives of 2,5-anhydromannitol. The inherent chirality of enzymes ensures the production of specific stereoisomers, which is often challenging to achieve through purely chemical means.

Research has demonstrated that enzymes such as hexokinase and fructokinase can phosphorylate 2,5-anhydromannitol. nih.gov These enzymatic assays, designed for the quantification of 2,5-anhydrohexitol fructose (B13574) analogs, rely on the measurement of ADP produced during the phosphorylation of the analog. nih.gov This confirms that 2,5-anhydromannitol is a substrate for these kinases, leading to the formation of anhydromannitol phosphate. The stereoselectivity of these enzymes, which naturally act on D-fructose, ensures the specific phosphorylation of the corresponding hydroxyl groups in the D-mannitol analog.

The general principle of stereoselective enzymatic synthesis is well-established. For example, one-pot cascade reactions combining an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase have been used for the synthesis of all four possible stereoisomers of phenylpropanolamine with high optical purity. d-nb.infonih.gov This approach, which leverages the complementary regio- and stereoselectivities of different enzymes, can be conceptually applied to the synthesis of specific stereoisomers of phosphorylated 2,5-anhydromannitol, should the need for different isomers arise.

Table 2: Enzymes Involved in 2,5-Anhydromannitol Phosphorylation

EnzymeSubstrateProductSignificanceReference
Hexokinase2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol phosphateEnzymatic synthesis and assay development nih.gov
Fructokinase2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol phosphateEnzymatic synthesis and assay development nih.gov
Phosphofructokinase-12,5-Anhydromannitol-1-P2,5-Anhydromannitol-1,6-P2Further phosphorylation in metabolic studies nih.gov

This table is interactive. Click on the headers to sort the data.

Chemoenzymatic Synthesis of Complex Glycosaminoglycans Incorporating Anhydromannitol Residues

Glycosaminoglycans (GAGs) are complex polysaccharides with crucial biological roles. nih.govnih.gov Their structural heterogeneity from natural sources poses a challenge for detailed structure-activity relationship studies. nih.govnih.gov Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, has emerged as a powerful tool to create homogeneous GAGs with defined structures. nih.govnih.gov

A significant application of this approach has been the incorporation of 2,5-anhydromannitol into GAG chains. In one notable example, a homogeneous heparin heptasaccharide was synthesized starting from a disaccharide composed of glucuronic acid and 2,5-anhydromannitol (GlcA-AnMan). nih.gov This synthesis involved nine enzymatic steps, including the use of enzymes like KfiA and pmHS2 for chain elongation, with a recovery yield of 43%. nih.gov The use of 2,5-anhydromannitol at the reducing end of the GAG chain provides a stable, non-reducing terminus that can be useful for further modifications or for studying the interactions of the GAG with its binding partners.

The chemoenzymatic synthesis of GAGs typically involves the sequential addition of monosaccharide units from activated sugar donors, such as UDP-sugars, to a growing acceptor chain, catalyzed by specific glycosyltransferases. sci-hub.se Subsequent modifications, like sulfation and epimerization, are carried out by sulfotransferases and epimerases, respectively. sci-hub.se The ability to incorporate unnatural sugars like 2,5-anhydromannitol opens up possibilities for creating novel GAG analogs with potentially enhanced or modified biological activities. nih.gov

Derivatization Strategies for Functional Probe Development

The 2,5-anhydromannitol scaffold is an excellent starting point for the development of functional probes for biological imaging and targeting. ualberta.ca A key target for such probes is the GLUT5 transporter, the principal fructose transporter, which is overexpressed in certain types of cancer cells, such as those in breast cancer. nih.gov

Several derivatization strategies have been employed to convert 2,5-anhydromannitol into imaging probes:

C-3 Modification : The C-3 position of 2,5-anhydromannitol has been a focal point for derivatization. Starting from 3-azido-3-deoxy-2,5-dianhydro-D-mannitol, reduction to the corresponding amine allows for the attachment of various functional groups. nih.gov These include anilines, sulfonamides, thioureas, and amides, some of which can incorporate fluorophores or moieties suitable for radiolabeling. mdpi.com

Fluorescent Labeling : Fluorescent probes have been created by conjugating fluorophores to 2,5-anhydromannitol. For instance, a fluorescently labeled D-fructose derivative, 6-NBDF, has been used in assays to screen C-3 modified 2,5-anhydromannitol compounds for their ability to inhibit uptake via GLUT5. acs.org In another approach, coumarin-based glycoconjugates of 1-amino-2,5-anhydro-D-mannitol have been synthesized as potential PET imaging probes targeting GLUT5. researchgate.netmdpi.com

Radiolabeling : For in vivo imaging applications such as PET, radiolabeling is essential. Strategies have been developed to introduce radioisotopes like ¹⁸F into the 2,5-anhydromannitol structure. These radiolabeled probes can then be used to non-invasively monitor the distribution and uptake of the fructose analog in living organisms. ualberta.ca

These derivatization strategies have led to the development of a library of 2,5-anhydromannitol-based probes with varying affinities for GLUT5. ualberta.caacs.org Some of these probes have shown significantly higher potency in inhibiting fructose uptake than fructose itself, making them promising candidates for the development of diagnostic tools for cancers that overexpress GLUT5. acs.org

Future Research Directions and Unresolved Scientific Inquiries

Comprehensive Elucidation of Broader Metabolic Network Perturbations

The introduction of 2,5-anhydromannitol into biological systems triggers significant shifts in carbohydrate metabolism. In isolated rat hepatocytes, it is metabolized into 2,5-anhydromannitol-1-P and its bisphosphate derivative, 2,5-anhydromannitol-1,6-bisphosphate (2,5-AMBP). nih.gov These phosphorylated forms are known to inhibit gluconeogenesis and enhance glycolysis. nih.gov This effect is primarily attributed to the inhibition of fructose (B13574) 1,6-bisphosphatase and the activation of pyruvate (B1213749) kinase. nih.gov Furthermore, studies in hepatocytes and Ehrlich ascites tumor cells have pointed to the inhibition of phosphofructokinase-1 and potentially phosphoglucose (B3042753) isomerase. nih.gov

However, the full extent of these metabolic perturbations remains to be mapped. The observed decrease in cellular ATP content upon 2,5-anhydromannitol administration in the liver suggests a significant energy drain, a phenomenon termed "hepatic phosphate (B84403) trapping". caymanchem.com The downstream consequences of this ATP depletion on other ATP-dependent pathways are not fully understood.

Future research should employ global metabolomics and flux analysis to create a comprehensive map of the metabolic rewiring induced by 2,5-AM-1-P. Key unresolved inquiries include:

How does the perturbation of glycolysis and gluconeogenesis by 2,5-AM-1-P and its derivatives impact interconnected pathways such as the pentose (B10789219) phosphate pathway, amino acid metabolism, and lipid synthesis?

What are the long-term adaptive metabolic responses in cells or organisms continuously exposed to 2,5-anhydromannitol?

Beyond ATP depletion, what are the effects on the broader energy state of the cell, including the ratios of NAD+/NADH and NADP+/NADPH?

How do the observed effects on central signaling pathways, such as the AMP-activated protein kinase (AMPK) and TORC1 pathways, propagate through the metabolic network? nih.govmdpi.com

Discovery and Characterization of Novel Enzyme Targets

Current knowledge has identified several key enzymes in glycolysis and gluconeogenesis as direct or indirect targets of 2,5-anhydromannitol's phosphorylated metabolites. nih.govnih.gov In rat liver, 2,5-AMBP is a competitive inhibitor of fructose 1,6-bisphosphatase and an activator of phosphofructokinase-1. nih.gov Additionally, 2,5-AM-1-P itself is a more effective stimulator of pyruvate kinase than fructose-1-phosphate. nih.gov Research has also suggested that 2,5-AMBP can inhibit aldolase (B8822740). nih.gov

Despite these findings, the complete enzymatic target profile of 2,5-AM-1-P and 2,5-AMBP is likely not fully known. The structural similarity of these compounds to native sugar phosphates suggests they may interact with a wider range of carbohydrate-binding enzymes.

Future research should focus on:

Systematic Screening: Utilizing techniques like activity-based protein profiling and chemical proteomics to screen for novel protein binders of 2,5-AM-1-P and 2,5-AMBP.

Characterization of Known Targets: Performing detailed kinetic analysis (e.g., determining Kᵢ and Kₘ values) for the interaction of 2,5-AM-1-P and 2,5-AMBP with enzymes from different species and tissues to understand isozyme-specific effects.

Investigating Upstream Enzymes: Clarifying the kinetics and substrate specificity of the kinases responsible for phosphorylating 2,5-anhydromannitol, such as hexokinase and fructokinase. nih.gov

Exploring Aldolase Inhibition: Further validating the inhibition of fructose-1,6-bisphosphate aldolase by phosphorylated derivatives of 2,5-anhydromannitol, as has been proposed. sciencepublishinggroup.comresearchgate.net

Table 1: Known and Potential Enzyme Targets of 2,5-Anhydromannitol Phosphates

EnzymeMetaboliteObserved EffectBiological PathwayReference
Fructose 1,6-bisphosphatase2,5-Anhydromannitol-1,6-bisphosphateCompetitive InhibitionGluconeogenesis nih.gov
Pyruvate Kinase2,5-Anhydromannitol-1-phosphateActivationGlycolysis nih.gov
Phosphofructokinase-12,5-Anhydromannitol-1,6-bisphosphateActivationGlycolysis nih.gov
Phosphofructokinase-12,5-AnhydromannitolInhibition (indirect)Glycolysis nih.gov
Phosphoglucose Isomerase2,5-AnhydromannitolPotential InhibitionGlycolysis nih.gov
Fructose-1,6-bisphosphate Aldolase2,5-Anhydromannitol-1,6-bisphosphatePotential InhibitionGlycolysis nih.govsciencepublishinggroup.com
Hexokinase2,5-AnhydromannitolPhosphorylationGlycolysis Entry nih.gov
Fructokinase2,5-AnhydromannitolPhosphorylationFructose Metabolism nih.gov

Refinement of Structural and Mechanistic Paradigms

The foundational mechanism of 2,5-AM-1-P's action relies on its structural mimicry of natural sugar phosphates. The parent molecule, 2,5-anhydromannitol, is locked into a furanose ring structure, which influences its interaction with transporters and enzymes. nih.gov For instance, its slightly higher affinity for the GLUT5 transporter compared to D-fructose is attributed to this fixed conformation. nih.gov The addition of phosphate groups at the C1 and C6 positions creates potent effectors of metabolic enzymes. nih.gov

However, a high-resolution structural understanding of how these molecules interact with their protein targets is largely absent. Such knowledge is critical for explaining the precise mechanisms of inhibition or activation and for designing more specific and potent molecular tools.

Key areas for future structural and mechanistic investigation include:

Co-crystallization Studies: Obtaining high-resolution crystal structures of 2,5-AM-1-P and 2,5-AMBP in complex with their respective enzyme targets (e.g., fructose 1,6-bisphosphatase, pyruvate kinase, aldolase).

Computational Modeling: Using molecular dynamics simulations to model the binding interactions and understand the conformational changes induced in enzymes upon binding of these analogs.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives of 2,5-anhydromannitol with modifications at different positions to probe the structural requirements for enzyme and transporter interactions. nih.gov

Mechanistic enzymology: Employing steady-state and pre-steady-state kinetics to dissect the elementary steps of the catalytic cycles that are affected by these phosphate esters.

Development of Advanced Biochemical Probes for Cellular Interrogation

Biochemical probes derived from 2,5-anhydromannitol are emerging as valuable tools for studying carbohydrate metabolism and transport. nih.gov The development of fluorescently labeled fructose analogs has enabled the screening of C-3 modified 2,5-anhydromannitol derivatives for their ability to inhibit uptake through the fructose transporter GLUT5, which is overexpressed in certain breast cancers. nih.gov

The inherent properties of 2,5-anhydromannitol—being a substrate for phosphorylation but not for downstream glycolysis—make it an excellent scaffold for creating probes to interrogate specific metabolic steps or cellular states. nih.gov

Future efforts in this area should concentrate on:

Multimodal Probes: Designing probes that incorporate multiple functionalities, such as a fluorescent reporter for imaging, a photo-crosslinking group for identifying binding partners, and a clickable handle for enrichment and proteomic analysis.

Targeted Delivery: Developing strategies to deliver 2,5-anhydromannitol-based probes to specific cell types or subcellular compartments (e.g., mitochondria) to investigate localized metabolic processes.

PET Imaging Agents: Building on the foundation of fructose-based radiotracers, developing novel PET (Positron Emission Tomography) imaging agents from 2,5-anhydromannitol to non-invasively monitor the activity of fructose transport and metabolism in vivo.

Biosensors: Engineering genetically encoded or synthetic biosensors that can detect cellular levels of 2,5-AM-1-P or 2,5-AMBP, providing a real-time readout of metabolic flux through the initial steps of fructose metabolism.

Exploration of Anhydromannitol Phosphate Metabolism in Diverse Biological Systems

Most research on 2,5-anhydromannitol metabolism has been conducted in mammalian systems, particularly rat liver cells and certain cancer cell lines. nih.govnih.govcaymanchem.com However, the fundamental nature of glycolysis and gluconeogenesis suggests that its effects could be widespread across different domains of life. A recent study in the yeast Saccharomyces cerevisiae found that 2,5-anhydromannitol can extend chronological lifespan, pointing to its potential as an anti-aging compound. nih.gov This effect is thought to stem from the intracellular accumulation of 2,5-AMBP, which cannot be further metabolized. nih.gov

A broader exploration of its metabolism and effects in a variety of organisms is a critical next step to understand its evolutionary conservation and potential applications.

Unresolved scientific inquiries in this domain include:

Microorganisms: How do different species of bacteria, yeast, and fungi metabolize 2,5-anhydromannitol? Can it be used to selectively inhibit the growth of pathogenic microbes that are highly dependent on fructose metabolism?

Plants: Do plants recognize and phosphorylate 2,5-anhydromannitol? Could it be used as a tool to study sugar signaling and carbohydrate allocation in plants?

Disease Models: How does the metabolism of 2,5-anhydromannitol and its phosphorylated derivatives differ in various disease states, such as different types of cancer, metabolic syndrome, and neurodegenerative diseases? nih.gov

Comparative Biology: Is the enzymatic machinery for phosphorylating 2,5-anhydromannitol and the sensitivity of metabolic enzymes to its phosphate esters conserved across different animal species?

Q & A

Q. What analytical methods are recommended for quantifying 2,5-Anhydromannitol 1-phosphate in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification. For example, 2,5-Anhydromannitol can be derivatized as alditol acetates for improved detection . Ion-exchange chromatography (e.g., DEAE-Toyopearl columns) coupled with anthrone assays for total sugars and malachite green assays for phosphate content is effective for isolating and quantifying the compound in polysaccharide complexes. Triplicate experiments are critical, with mean molar ratios (e.g., 2,5-Anhydromannitol per 30 moles of rhamnose) reported with standard deviations .

Q. How does this compound influence glycogen synthesis pathways in hepatocytes?

  • Methodological Answer : Isolated rat hepatocytes (e.g., from fa/fa or Fa/? strains) are treated with varying concentrations of the compound to assess glycogen synthesis. Insulin’s role in stabilizing phosphorylase mRNA and enhancing enzyme activity should be evaluated via qPCR and enzyme activity assays (e.g., glycogen synthase vs. phosphorylase). Data from such studies show dose-dependent inhibition of glycolysis and glycogen synthesis, linked to elevated insulin levels .

Q. What are the metabolic implications of this compound acting as a fructose-1,6-bisphosphate (F-1,6-P2) analog?

  • Methodological Answer : As a dead-end analog, it inhibits phosphofructokinase and pyruvate kinase in glycolysis. Researchers can use enzyme kinetics assays (e.g., Michaelis-Menten analysis) with purified enzymes to measure competitive inhibition. For example, in Saccharomyces cerevisiae or E. coli models, the compound reduces glycolytic flux by 30–50% at 1 mM concentrations, mimicking F-1,6-P2 binding .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in phosphate quantification when analyzing this compound-containing polysaccharides?

  • Methodological Answer : Contradictions in phosphate release profiles (e.g., acid vs. HONO treatments) require multi-modal validation. Use perchloric acid digestion followed by malachite green assays to ensure complete phosphate liberation. DEAE-Toyopearl chromatography can separate phosphorylated intermediates, with fractions analyzed for sugar-phosphate ratios. Triplicate experiments and statistical validation (e.g., ANOVA) are essential to address variability .

Q. How to design an enzymatic assay to differentiate between this compound and structurally similar analogs?

  • Methodological Answer : Utilize substrate-specific enzymes such as FgrAAO (flavin-dependent glucose-methanol-choline oxidase) for oxidation studies. In D2O-based reactions, monitor deuterium incorporation via <sup>1</sup>H-NMR or measure kinetic parameters (e.g., Km and Vmax) using purified kinases or phosphatases. For instance, 2,5-Anhydromannitol shows 10-fold lower affinity for hexokinase compared to glucose .

Q. What are the optimal conditions for synthesizing this compound via sorbitol dehydration in molten salt systems?

  • Methodological Answer : ZnCl2 molten salt hydrate at 180°C facilitates sorbitol dehydration, yielding 2,5-Anhydromannitol as a minor product (5–10% yield). Reaction progress is monitored via HPLC, with peaks identified using calibration standards (e.g., 1,4-anhydrosorbitol as a major product). Optimization of reaction time (4–6 hours) and salt concentration (70–80% w/w) maximizes yield .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunohistochemical studies?

  • Methodological Answer : Perform cross-reactivity tests using structurally similar compounds (e.g., 2,5-anhydroglucitol or mannitol 1-phosphate) in ELISA or Western blot assays. Competitive binding assays with excess unlabeled compound can confirm specificity. For polysaccharide-bound forms, pre-treatment with specific phosphatases (e.g., alkaline phosphatase) should abolish antibody binding .

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